molecular formula C9H20S B1581570 Methyl octyl sulfide CAS No. 3698-95-1

Methyl octyl sulfide

Cat. No. B1581570
CAS RN: 3698-95-1
M. Wt: 160.32 g/mol
InChI Key: AHCJTMBRROLNHV-UHFFFAOYSA-N
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Description

Methyl octyl sulfide, also known as Methyl n-octyl sulfide, is a chemical compound with the molecular formula C9H20S . It has a molecular weight of 160.320 .


Molecular Structure Analysis

The molecular structure of Methyl octyl sulfide consists of a sulfur atom bonded to a methyl group and an octyl group . The structure can be represented as CH3(CH2)7S .


Physical And Chemical Properties Analysis

Methyl octyl sulfide is a liquid at 20 degrees Celsius . It has a molecular weight of 160.32 .

Scientific Research Applications

  • Cytochrome P-450 Interactions : Methyl octyl sulfide, among other organic sulfides, has been shown to react with cytochrome P-450 in liver microsomes. These interactions involve the formation of optical difference spectra and shifts in the electron paramagnetic resonance spectrum. The research suggests direct ligand binding of sulfides to cytochrome P-450, impacting the hydrophobic substrate binding site. This finding is significant for understanding liver enzyme interactions and drug metabolism processes (Nastainzcyk, Ruf, & Ullrich, 1975).

  • Antiwear Behavior in Lubricants : Research on sulfurized methyl octyl sulfide and similar compounds has shown that they can significantly influence the antiwear properties of lubricants. The study found that the presence of sulfur-bridged long-chain di-esters in these compounds contributes to their effectiveness as extreme-pressure lubricant additives, enhancing their performance in protecting metal surfaces (Dorinson, 1971).

  • Mercury Bioavailability and Methylation : Methyl octyl sulfide plays a role in the speciation of mercury under sulfidic conditions, affecting its bioavailability for microbial methylation. Research indicates that the presence of sulfide influences mercury methylation by affecting the speciation of dissolved inorganic mercury and its uptake by bacteria (Benoit, Gilmour, & Mason, 2001). This has implications for understanding the environmental behavior of mercury, particularly in aquatic ecosystems.

  • Solubility in Organic Solvents : Studies have shown that compounds like N-octyl-2-pyrrolidone can effectively dissolve gases such as hydrogen sulfide. This is relevant for processes that require the removal or recovery of gases from various environments. The solubility behavior of these compounds is important in chemical engineering and environmental applications (Fischer, Chen, Petri, & Gmehling, 2002).

  • Biocatalytic Oxidation : Methyl octyl sulfide can be used in biocatalytic processes for the oxidation of sulfides to sulfoxides. For instance, Rhodococcus sp. has been employed for the bio-oxidation of phenyl methyl sulfide in a n-octane-water biphasic system, yielding high enantiomeric excess of sulfoxides. This process is promising for synthesizing optically active sulfoxides, which have applications in pharmaceutical and fine chemical industries (He et al., 2013).

Safety And Hazards

Methyl octyl sulfide should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-methylsulfanyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20S/c1-3-4-5-6-7-8-9-10-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCJTMBRROLNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190470
Record name Methyl octyl sulfide
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Molecular Weight

160.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with an unpleasant odor; [Chevron Phillips MSDS], Clear colourless liquid; Pungent unpleasant odour
Record name Methyl n-octyl sulfide
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Record name Methyl octyl sulfide
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in water, Soluble (in ethanol)
Record name Methyl octyl sulfide
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Density

0.840-0.860 (20°)
Record name Methyl octyl sulfide
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Product Name

Methyl octyl sulfide

CAS RN

3698-95-1
Record name Methyl octyl sulfide
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Record name Methyl octyl sulfide
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Record name Methyl octyl sulfide
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Record name METHYL OCTYL SULFIDE
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Synthesis routes and methods I

Procedure details

In a 0.3 liter stainless steel stirred autoclave, 37.9 g (0.26 mole) of n-oct-1-yl mercaptan and 20.3 g (0.29 mole) of potassium methylate were dissolved in 120 ml (3.0 moles) of methanol at 20° C., the resulting potassium octane-1-thiolate solution was heated from 20° to 150° C. in the course of 20 minutes under a carbon monoxide pressure of 300 bar, and the mixture was then kept at this temperature for 15 hours. The carbon monoxide consumed during the reaction was replaced continuously, and the pressure was kept constant at 300 bar. The mixture which emerged from the reactor was distilled under atmospheric pressure, and a methanol/methyl formate mixture was separated off and 38.2 g (92% of theory) of n-octyl methyl sulfide was obtained at 110° C./34 mbar.
Name
potassium octane-1-thiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step Two
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0.3 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure of Example 1 was repeated using dimethyldisulphide (96 mg; 1.02 mmol) and 1-octene (358 mg; 3.19 mmol) in acetonitrile (15 ml) at +1.20 V until 2 coulomb equivalents of charge had been passed. After the addition of water and extraction with diethyl ether, there was obtained 106 mg of methylthio-octane. Mass Spec. m/e 217 (M+) and 44 (100%). I.R. 3300 and 1650 cm-1.
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
NS Radulović, AB Miltojević, MB Stojković… - Food Research …, 2015 - Elsevier
… disulfide, allyl 1-(methylthio)propyl disulfide), as well as the four sulfides that have never been previously detected in samples of natural origin (heptyl methyl sulfide, methyl octyl sulfide, …
Number of citations: 52 www.sciencedirect.com
AG Katopodis, HA Smith, SW May - Journal of the American …, 1988 - ACS Publications
… In a typical large-scale incubation, using methyl octyl sulfide as substrate, about 40 mg of … When methyl «-octyl sulfide was incubated with POM, GC analysis indicated that methyl -octyl …
Number of citations: 71 pubs.acs.org
EI Fairburn, BJ Magerlein, L Stubberfield… - Journal of the …, 1954 - ACS Publications
… The sodium methoxide-methanol cleavage reaction as outlined under I gave methyl «-octyl sulfide, 15 g. (38% theory), bp 8.5-88 (10 mm.), «md .4580. Anal. …
Number of citations: 16 pubs.acs.org
WE Bacon, WM LeSuer - Journal of the American Chemical …, 1954 - ACS Publications
… The sodium methoxide-methanol cleavage reaction as outlined under I gave methyl «-octyl sulfide, 15 g. (38% theory), bp 8.5-88 (10 mm.), «md .4580. Anal. …
Number of citations: 81 pubs.acs.org
H Sun, T Li, Z Li, D Fan, L Zhang, Y Yang, K Zhang… - Energy, 2023 - Elsevier
… If we observe closely, we see that indole, nonanone, and methyl octyl sulfide gradually … The density of indole, nonanone, and methyl-octyl sulfide in the adsorption layer decreases …
Number of citations: 3 www.sciencedirect.com
SV Kudryashov, AY Ryabov, AN Ochered'ko… - AIP Conference …, 2019 - pubs.aip.org
… As for organosulfur compounds, octylthiol and various sulfides, predominately methyl octyl sulfide, … In this case, octylthiol and methyl octyl sulfide amount to around 85 % of the formed …
Number of citations: 5 pubs.aip.org
D Cherqaoui, D Villemin, A Mesbah… - Journal of the …, 1994 - pubs.rsc.org
… -2,2dimethylpentane 1,l -diethoxypentane 1,1 -dipropoxypropane 1,l -diisopropoxypropane 1,3-dipropoxypropane 1,3-diisopropoxypropane ethyl heptyl sulfide methyl octyl sulfide bis(…
Number of citations: 31 pubs.rsc.org
BA McCortney, BM Jacobson, M Vreeke… - Journal of the …, 1990 - ACS Publications
This study highlights the importance of a tightly packed crystalline surface phase for the onset of detectable chiral mo-lecular recognition between enantiomers in monolayer films. The …
Number of citations: 34 pubs.acs.org
AT Balaban, LB Kier, N Joshi - Journal of chemical information …, 1992 - ACS Publications
Here we have accummulated the largest data set of halo-alkanes in the open literature that we are aware of (see table in supplementary material). The data is presented as SMILES …
Number of citations: 72 pubs.acs.org
JV Crivello, S Kong - Macromolecules, 2000 - ACS Publications
… Methyl octyl sulfide was purchased from TCI America (Portland, OR). NaSbF 6 , KAsF 6 , and KPF 6 were obtained from Advance Research Chemicals, Inc., Catoosa, OK. KB(C 6 F 5 ) 4 …
Number of citations: 95 pubs.acs.org

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